molecular formula C37H58N9O16P B13431681 IMPA-Nonapeptide

IMPA-Nonapeptide

Cat. No.: B13431681
M. Wt: 915.9 g/mol
InChI Key: ZIJNGGIOGFHIHL-ZQUUTFHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IMPA-Nonapeptide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), and purified by high-performance liquid chromatography (HPLC) .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve the use of automated peptide synthesizers, which allow for the efficient and reproducible production of large quantities of the peptide. The process is optimized to ensure high yield and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

IMPA-Nonapeptide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction can lead to the cleavage of these bonds .

Scientific Research Applications

IMPA-Nonapeptide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of IMPA-Nonapeptide involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors on the cell surface, triggering a cascade of intracellular events that lead to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

IMPA-Nonapeptide can be compared with other nonapeptides, such as those derived from elastin. These peptides share similar structural features but may differ in their biological activities and applications. For example, elastin-derived nonapeptides are known for their role in regulating biological processes like cancer progression and angiogenesis .

List of Similar Compounds

This compound stands out due to its specific sequence and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C37H58N9O16P

Molecular Weight

915.9 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-[methyl(propan-2-yloxy)phosphoryl]oxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C37H58N9O16P/c1-19(2)62-63(6,60)61-18-27(46-35(56)25(12-13-30(50)51)44-29(49)16-40-34(55)24(38)14-23-10-8-7-9-11-23)36(57)43-20(3)31(52)39-15-28(48)41-21(4)32(53)42-22(5)33(54)45-26(17-47)37(58)59/h7-11,19-22,24-27,47H,12-18,38H2,1-6H3,(H,39,52)(H,40,55)(H,41,48)(H,42,53)(H,43,57)(H,44,49)(H,45,54)(H,46,56)(H,50,51)(H,58,59)/t20-,21-,22-,24-,25-,26-,27-,63?/m0/s1

InChI Key

ZIJNGGIOGFHIHL-ZQUUTFHYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](COP(=O)(C)OC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CC(C)OP(=O)(C)OCC(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

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